2-Bromo-1-iodo-3-(trifluoromethyl)benzene

Sequential cross-coupling Chemoselectivity Oxidative addition

Mixed dihalogenated CF3-arenes often produce statistical coupling mixtures. 2-Bromo-1-iodo-3-(trifluoromethyl)benzene (CAS 1049731-01-2) exploits the >100-fold faster oxidative addition of C-I over C-Br bonds with Pd(0), enabling clean sequential Suzuki-Sonogashira sequences without intermediate halogenation steps. • Single-building-block, two-step route replaces three-step sequences → 10-25% cumulative yield improvement • Key intermediate in Boehringer Ingelheim's GPR40 modulator patent (US2013/324514 A1) • Computed LogP 4.59 vs. 3.01 for mono-iodo analog → enhanced BBB penetration potential

Molecular Formula C7H3BrF3I
Molecular Weight 350.9 g/mol
CAS No. 1049731-01-2
Cat. No. B1373150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-iodo-3-(trifluoromethyl)benzene
CAS1049731-01-2
Molecular FormulaC7H3BrF3I
Molecular Weight350.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)I)Br)C(F)(F)F
InChIInChI=1S/C7H3BrF3I/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H
InChIKeyNANPAHUEDRWAJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-iodo-3-(trifluoromethyl)benzene Overview


2-Bromo-1-iodo-3-(trifluoromethyl)benzene (CAS 1049731-01-2) is an ortho-bromo, ortho-iodo-substituted benzotrifluoride derivative, classified as a mixed dihalogenated aromatic building block . It possesses a molecular formula of C₇H₃BrF₃I and a molecular weight of 350.90 g/mol, with predicted physicochemical properties including a density of 2.2±0.1 g/cm³ and a boiling point of 249.2±35.0 °C at 760 mmHg . The compound is cited as a key intermediate in patent literature, notably in Boehringer Ingelheim's US2013/324514 A1 for the synthesis of GPR40-modulating indanyloxyphenylcyclopropanecarboxylic acids, confirming its relevance in pharmaceutical R&D pipelines targeting metabolic diseases [1].

Why 2-Bromo-1-iodo-3-(trifluoromethyl)benzene Is Irreplaceable


Generic substitution fails because the ortho-disposition of bromine and iodine atoms adjacent to a trifluoromethyl group creates a unique electronic and steric environment that enables predictable, sequential chemoselective functionalization. In this scaffold, the C–I bond undergoes oxidative addition with Pd(0) catalysts significantly faster than the C–Br bond, allowing for selective mono-coupling at the iodine-bearing position under mild conditions, while the bromine substituent remains intact for a subsequent, orthogonal transformation [1]. Simply interchanging with a dibromo or diiodo analog eliminates this intrinsic reactivity differential, forcing reliance on less predictable steric or electronic bias alone. Furthermore, the trifluoromethyl group exerts a strong electron-withdrawing meta-directing effect that modulates the reactivity of both halogen atoms, a subtlety that is not replicated by non-fluorinated or differently halogenated comparators [2].

2-Bromo-1-iodo-3-(trifluoromethyl)benzene: Quantitative Evidence


C–I vs. C–Br Reactivity in Sequential Cross-Coupling

The differentiation of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene from its symmetric dihalo counterparts (e.g., 2,6-dibromo- or 2,6-diiodobenzotrifluoride) rests on the well-established kinetic preference for Pd(0) oxidative addition into C–I bonds over C–Br bonds. Under standard Suzuki–Miyaura conditions using Pd(PPh₃)₄ as the catalyst, aryl iodides typically react >100 times faster than the corresponding aryl bromides [1]. This rate differential allows for the exclusive mono-coupling of the iodine-substituted position in 2-Bromo-1-iodo-3-(trifluoromethyl)benzene when using one equivalent of boronic acid, leaving the bromine site untouched for a second, distinct coupling step. In contrast, a symmetric 2,6-dibromobenzotrifluoride would yield a statistical mixture of mono- and bis-coupled products under identical conditions, necessitating chromatographic separation and reducing overall yield [2].

Sequential cross-coupling Chemoselectivity Oxidative addition

Steric Advantage of Ortho-Iodine over Bromine

In the target compound, the iodine atom is positioned ortho to the trifluoromethyl group. Steric congestion generally depresses the coupling yields of ortho-substituted aryl halides. However, studies on ortho-substituted iodo- versus bromobenzenes indicate that ortho-iodo substrates consistently give 15–30% higher yields than their bromo counterparts in Pd-catalyzed couplings, owing to the longer C–I bond (2.09 Å vs. 1.90 Å for C–Br), which partially alleviates steric clash with the catalyst and the adjacent CF₃ group [1][2]. This suggests that positioning the more reactive iodide at the sterically encumbered ortho site—as in 2-bromo-1-iodo-3-(trifluoromethyl)benzene—is strategically superior to the reverse isomer (2-iodo-1-bromo analog) for maximizing first-step coupling efficiency.

Steric hindrance Coupling yield Ortho effect

Patent-Validated GPR40 Agonist Synthesis

2-Bromo-1-iodo-3-(trifluoromethyl)benzene is specifically enumerated as a synthetic intermediate in US2013/324514 A1 (Paragraph 0567), assigned to Boehringer Ingelheim International GmbH, for the preparation of indanyloxyphenylcyclopropanecarboxylic acids that act as GPR40 receptor modulators [1]. This establishes the compound's direct role in a therapeutically relevant program targeting type 2 diabetes. By contrast, the regioisomeric analog 2-bromo-1-iodo-4-(trifluoromethyl)benzene (CAS 481075-58-5) and the mono-iodo analog 1-iodo-3-(trifluoromethyl)benzene (CAS 401-81-0) are not cited in this patent family, indicating that the specific 2,3-disubstitution pattern (ortho-Br, ortho-I relative to CF₃) is structurally essential for the downstream pharmacophore architecture.

GPR40 agonist Type 2 diabetes Pharmaceutical intermediate

LogP-Driven Membrane Permeability Advantage

The presence of two heavy halogen atoms (Br and I) ortho to a CF₃ group significantly elevates the calculated partition coefficient (LogP) of 2-bromo-1-iodo-3-(trifluoromethyl)benzene relative to its non-halogenated or mono-halogenated counterparts. The predicted LogP is 4.59 (ALogPS 2.1), compared to 3.01 for 1-iodo-3-(trifluoromethyl)benzene (CAS 401-81-0) and 3.40 for the mono-bromo analog 1-bromo-3-(trifluoromethyl)benzene [1]. This 1.2–1.6 log unit increase corresponds to a theoretical ~15- to 40-fold enhancement in lipid membrane partitioning, which can be strategically exploited in medicinal chemistry programs where high LogP building blocks are required to improve the passive permeability of lead candidates.

Lipophilicity LogP Membrane permeability

Boiling Point Advantage for Purification

The predicted boiling point of 2-bromo-1-iodo-3-(trifluoromethyl)benzene is 249.2±35.0 °C at 760 mmHg, which is substantially lower than that of the corresponding 2,6-diiodo analog (predicted >300 °C due to higher molecular weight of 398 g/mol) and higher than the 2,6-dibromo analog (predicted ~220 °C, MW 304 g/mol) . This intermediate boiling point allows for vacuum distillation-based purification in multi-step sequences where thermal stability of the C–I bond is a concern. The 2,6-diiodo compound's higher boiling point would necessitate more demanding distillation conditions, increasing the risk of thermal deiodination, while the dibromo compound may co-distill with lower-boiling reaction solvents, complicating isolation.

Boiling point Purification Distillation

Orthogonal Halogen Reactivity for Step-Economic Synthesis

The target compound provides two orthogonal leaving groups (I >> Br in cross-coupling) on the same aromatic ring without requiring any protecting group manipulations. In contrast, sequential functionalization of a mono-halogenated analog like 1-iodo-3-(trifluoromethyl)benzene would require a first coupling, then a C–H halogenation step to introduce the second halogen, followed by a second coupling—adding at least one extra synthetic step with its associated yield loss (typically 10–20% per step) [1]. Using 2-bromo-1-iodo-3-(trifluoromethyl)benzene eliminates this intermediate halogenation, directly enabling a two-step sequential coupling sequence with step-economic advantage.

Orthogonal reactivity Protecting-group-free synthesis Step economy

2-Bromo-1-iodo-3-(trifluoromethyl)benzene: Key Applications


Sequential Suzuki–Sonogashira Coupling for Biaryls

Medicinal chemistry groups synthesizing libraries of trifluoromethylated biaryls or terphenyls can exploit the >100-fold rate differential between C–I and C–B oxidative addition to perform a first Suzuki coupling selectively at the iodine-bearing carbon, followed by a Sonogashira or second Suzuki coupling at the bromine site. This two-step, one-building-block strategy is validated by the general site-selectivity principles established for dihalogenated trifluoromethylbenzenes [1], and avoids the statistical product distributions observed with symmetric dibromo or diiodo analogs.

GPR40 Agonist Lead Optimization and Scale-Up

Process chemistry teams working on GPR40 modulators based on the indanyloxyphenylcyclopropanecarboxylic acid scaffold require 2-bromo-1-iodo-3-(trifluoromethyl)benzene as the specific building block cited in Boehringer Ingelheim's patent US2013/324514 A1 [1]. Substituting with the 4-CF₃ regioisomer or mono-halogenated analog would deviate from the patented route, potentially altering the pharmacophore geometry and creating intellectual property complications during lead optimization and scale-up.

High-LogP Fragment for CNS-Penetrant Candidates

Neuroscience drug discovery teams requiring building blocks with computed LogP >4.0 for blood-brain barrier penetration can justify the selection of 2-bromo-1-iodo-3-(trifluoromethyl)benzene (LogP = 4.59) over the mono-iodo analog (LogP = 3.01) based on a 1.58 log unit lipophilicity advantage [1]. This quantitative differentiation directly supports fragment-based drug design decisions where each log unit increase can translate to measurable improvements in passive membrane permeability.

Protecting-Group-Free Synthesis of Fluorinated Arenes

For process R&D groups pursuing step-economical routes to highly functionalized trifluoromethylarenes, this compound eliminates the need for an intermediate C–H halogenation step. The orthogonal reactivity of the pre-installed bromine and iodine atoms enables a linear two-step sequence instead of a three-step sequence required when starting from a mono-halogenated analog, directly reducing process mass intensity and improving cumulative yield by an estimated 10–25% [1].

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